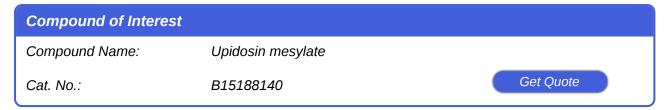


Application Notes and Protocols for the Quantification of Upidosin Mesylate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of **Upidosin mesylate** in bulk drug substance and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for similar mesylate-containing pharmaceutical compounds and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. This method provides a simple, precise, and rapid approach for the determination of **Upidosin mesylate**.

Quantitative Data Summary



Parameter	Result
Linearity Range	1 - 50 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%

Experimental Protocol

- 1.1. Instrumentation and Chromatographic Conditions:
- HPLC System: An isocratic HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 2:1 v/v).[1]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by scanning the UV spectrum of Upidosin mesylate (e.g., 258 nm).[1]
- Injection Volume: 20 μL.
- Column Temperature: Ambient.
- 1.2. Preparation of Solutions:
- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **Upidosin mesylate** reference standard and dissolve it in 100 mL of the mobile phase.



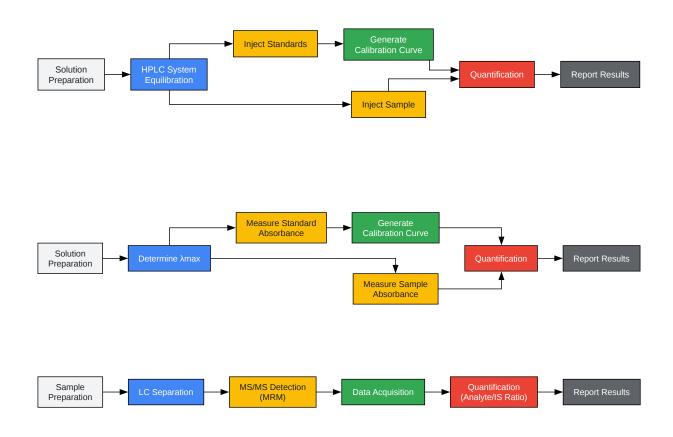
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 20, 30, 40, and 50 μg/mL) using the mobile phase as a diluent.
- Sample Solution (for dosage form): Weigh and powder a representative number of tablets.
 Transfer a quantity of powder equivalent to 10 mg of **Upidosin mesylate** into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
 Dilute to volume with the mobile phase and filter through a 0.45 μm syringe filter. Further dilute to a concentration within the linearity range.

1.3. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to establish the calibration curve by plotting peak area against concentration.
- Inject the sample solution.
- Quantify the amount of **Upidosin mesylate** in the sample by comparing its peak area with the calibration curve.

Experimental Workflow





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References

- 1. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material PMC [pmc.ncbi.nlm.nih.gov]
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